REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[O:4]1.C(N(CC)CC)C.Br[CH2:21][CH2:22][CH2:23][CH2:24][N:25]1[C:35](=[O:36])[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[S:26]1(=[O:28])=[O:27]>CN(C)C=O>[O:27]=[S:26]1(=[O:28])[C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][C:34]=2[C:35](=[O:36])[N:25]1[CH2:24][CH2:23][CH2:22][CH2:21][NH:1][CH2:2][CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[O:4]1
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Name
|
|
Quantity
|
5.4 g
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Type
|
reactant
|
Smiles
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NCC1OC2=CC=CC=C2CC1
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Name
|
|
Quantity
|
6.1 g
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Type
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reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
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BrCCCCN1S(=O)(=O)C2=CC=CC=C2C1=O
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Name
|
|
Quantity
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80 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The solvent was evaporated at 0.01 torr
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Type
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DISSOLUTION
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Details
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The residue (13.5 g) was dissolved in toluene/ethyl acetate (5:1)
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica (300 g)
|
Type
|
CUSTOM
|
Details
|
The fraction (5.8 g) obtained by elution with toluene/ethyl acetate 1:1
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Type
|
CUSTOM
|
Details
|
was rechromatographed on 150 g of silica
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Name
|
2-(N-[4-(1,1-Dioxido-3-oxo-2,3-di-hydro-benzisothiazol-2-yl)butyl]aminomethyl}chroman
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Type
|
product
|
Smiles
|
O=S1(N(C(C2=C1C=CC=C2)=O)CCCCNCC2OC1=CC=CC=C1CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |